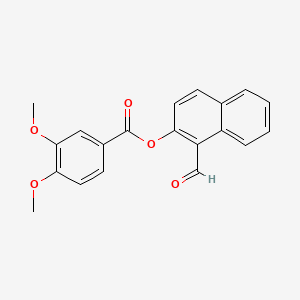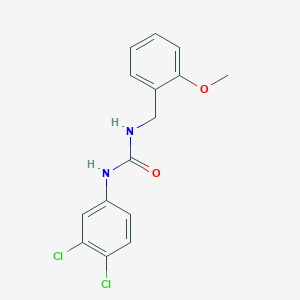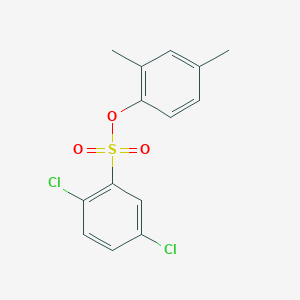
N-(3-phenoxypropyl)-1-butanamine
Vue d'ensemble
Description
N-(3-phenoxypropyl)-1-butanamine, also known as Buphedrone, is a synthetic psychoactive drug that belongs to the class of cathinones. Buphedrone is a stimulant drug that has been used for recreational purposes due to its euphoric effects. However, it has also gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-(3-phenoxypropyl)-1-butanamine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. This leads to an increase in their effects on the postsynaptic receptors, resulting in the euphoric effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a vital role in regulating mood, motivation, and reward. It also increases heart rate and blood pressure, which can be beneficial in treating hypotension and shock. However, this compound has also been found to have neurotoxic and cardiotoxic effects, which can lead to adverse health effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-phenoxypropyl)-1-butanamine has several advantages for lab experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a valuable tool for studying the effects of these neurotransmitters on the central nervous system. It is also easy to synthesize and has a relatively long half-life, which makes it suitable for in vitro and in vivo experiments.
However, this compound also has several limitations for lab experiments. It is a psychoactive drug that can lead to addiction and abuse, which can compromise the validity of the results. It also has neurotoxic and cardiotoxic effects, which can lead to adverse health effects in the researchers.
Orientations Futures
There are several future directions for the study of N-(3-phenoxypropyl)-1-butanamine. One direction is to study its potential therapeutic applications in treating depression, anxiety, and ADHD. Another direction is to study its effects on the cardiovascular system and its potential use in treating hypotension and shock. Further research is also needed to understand the neurotoxic and cardiotoxic effects of this compound and to develop strategies to mitigate these effects.
Conclusion:
This compound is a synthetic psychoactive drug that has gained attention in scientific research for its potential therapeutic applications. It acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a valuable tool for studying the effects of these neurotransmitters on the central nervous system. However, it also has neurotoxic and cardiotoxic effects, which can lead to adverse health effects in humans. Further research is needed to understand the potential therapeutic applications of this compound and to develop strategies to mitigate its adverse effects.
Applications De Recherche Scientifique
N-(3-phenoxypropyl)-1-butanamine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been studied for its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a vital role in regulating mood, motivation, and reward. This compound has also been studied for its potential use in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
In pharmacology, this compound has been studied for its effects on the cardiovascular system. It has been found to increase heart rate and blood pressure, which can be beneficial in treating hypotension and shock. This compound has also been studied for its potential use in treating obesity and metabolic disorders.
In toxicology, this compound has been studied for its potential toxicity and adverse effects. It has been found to have neurotoxic and cardiotoxic effects, which can lead to adverse health effects in humans.
Propriétés
IUPAC Name |
N-(3-phenoxypropyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-10-14-11-7-12-15-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLTEBEJFWXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)acrylamide](/img/structure/B5006920.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(phenylthio)acetamide](/img/structure/B5006923.png)

![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5006963.png)

![2-(4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1-piperazinyl)ethanol](/img/structure/B5006971.png)
![1,3-benzodioxol-5-yl{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B5006976.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B5006994.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5007009.png)
![5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5007019.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)hydrazinecarboxamide](/img/structure/B5007034.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide](/img/structure/B5007039.png)